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Compound of Interest

Compound Name:
2-Chloro-4-pivalamidonicotinic

acid

Cat. No.: B1328135 Get Quote

Disclaimer: This document provides a predictive guide to the spectroscopic characterization of

2-Chloro-4-pivalamidonicotinic acid. The data presented herein is based on established

principles of spectroscopy and analysis of structurally similar compounds, as direct

experimental data for this specific molecule is not publicly available. This guide is intended for

researchers, scientists, and drug development professionals.

Introduction
2-Chloro-4-pivalamidonicotinic acid is a substituted pyridine derivative. Its structural

features, including a chlorinated pyridine ring, a pivalamide (tert-butyl amide) group, and a

carboxylic acid moiety, give rise to a unique spectroscopic profile. Understanding this profile is

crucial for its identification, purity assessment, and structural elucidation in research and

development settings. This guide outlines the predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized

experimental protocols for their acquisition.

Predicted Spectroscopic Data
The spectroscopic data for 2-Chloro-4-pivalamidonicotinic acid can be predicted by

analyzing its constituent functional groups.
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Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~13.0 - 14.0 broad singlet 1H COOH

Chemical shift is

concentration-

dependent and

the proton is

exchangeable

with D₂O.[1][2]

~9.5 - 10.5 singlet 1H NH
Amide proton,

potentially broad.

~8.5 singlet 1H H-6 (pyridine)

Proton on the

carbon adjacent

to the ring

nitrogen.

~8.2 singlet 1H H-5 (pyridine)

Proton on the

carbon between

the chloro and

pivalamido

groups.

1.2 - 1.4 singlet 9H C(CH₃)₃
tert-Butyl group

protons.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment Notes

~177 C=O (amide)

~167 C=O (acid) [3][4][5]

~152 C-2 (pyridine)
Carbon bearing the chlorine

atom.[3][6][7][8][9][10]

~150 C-6 (pyridine)
Carbon adjacent to the ring

nitrogen.[3][6][7][8][9][10]

~145 C-4 (pyridine)
Carbon bearing the pivalamido

group.[3][6][7][8][9][10]

~118 C-5 (pyridine) [3][6][7][8][9][10]

~115 C-3 (pyridine)
Carbon bearing the carboxylic

acid group.[3][6][7][8][9][10]

~40 C(CH₃)₃
Quaternary carbon of the tert-

butyl group.

~27 C(CH₃)₃
Methyl carbons of the tert-butyl

group.

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (KBr Pellet)
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3300 - 2500 Broad O-H stretch Carboxylic Acid[1]

~3200 Medium N-H stretch Amide

~1700 Strong C=O stretch
Carboxylic Acid

Dimer[1][11]

~1680 Strong C=O stretch (Amide I) Amide[12]

~1600, ~1470 Medium
C=C and C=N

stretching
Pyridine Ring[11]

~1540 Medium N-H bend (Amide II) Amide[12]

~1250 Medium C-N stretch Amide/Pyridine

~1200 Strong C-O stretch Carboxylic Acid

~850 Medium C-Cl stretch Aryl Halide

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Interpretation Notes

256/258 [M]⁺, Molecular ion

Expected to be observed with

a ~3:1 intensity ratio due to

³⁵Cl and ³⁷Cl isotopes.

241/243 [M - CH₃]⁺
Loss of a methyl radical from

the pivaloyl group.

213/215 [M - C(CH₃)₃]⁺ Loss of the tert-butyl radical.

199/201 [M - C(O)C(CH₃)₃]⁺ Loss of the pivaloyl radical.

57 [C(CH₃)₃]⁺
tert-Butyl cation, likely to be a

prominent peak.
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Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of "2-Chloro-4-pivalamidonicotinic
acid" in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is

recommended to ensure the solubility of the carboxylic acid and to observe the

exchangeable protons.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover a range of -2 to 16 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

To confirm the carboxylic acid and amide protons, a D₂O exchange experiment can be

performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The

signals for the -COOH and -NH protons should diminish or disappear.[1][2]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover a range of 0 to 200 ppm.

A longer acquisition time and a greater number of scans will be necessary due to the lower

natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
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In an agate mortar, grind 1-2 mg of "2-Chloro-4-pivalamidonicotinic acid" with

approximately 100-200 mg of the dried KBr.[13][14]

The mixture should be ground to a fine, consistent powder.

Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.[15]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of a pure KBr pellet.

Acquire the spectrum of the sample pellet.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Introduction: For a solid sample, direct insertion probe with electron ionization (EI) is

a common method.

Instrumentation: A mass spectrometer capable of electron ionization, such as a single

quadrupole or time-of-flight (TOF) analyzer.

Data Acquisition:

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g.,

m/z 40-400).

Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be

evident for chlorine-containing fragments.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

2-Chloro-4-pivalamidonicotinic acid
(Solid Sample)

Dissolve in DMSO-d6 Prepare KBr Pellet Load into Direct
Insertion Probe

NMR Spectrometer
(¹H, ¹³C, D₂O exchange) FTIR Spectrometer Mass Spectrometer (EI)

NMR Spectra
(Chemical Shifts, Integration,

Coupling, Exchange)

IR Spectrum
(Functional Group Identification)

Mass Spectrum
(Molecular Ion, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.
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Molecular Structure

Expected Spectroscopic Signals

2-Chloro-4-pivalamidonicotinic acid

Pyridine Ring Carboxylic Acid Pivalamide Chlorine

¹H & ¹³C NMR

Aromatic signals (δ 7-9)

Carboxylic acid proton (δ ~13)

Amide proton (δ ~10)

tert-Butyl singlet (δ ~1.3)

Aromatic Protons & Carbons COOH Proton & Carbonyl Carbon NH Proton & tert-Butyl Protons

IR

Broad O-H (3300-2500 cm⁻¹)

Two C=O (~1700, ~1680 cm⁻¹)

N-H (~3200 cm⁻¹)

C-Cl (~850 cm⁻¹)

O-H and C=O Stretches N-H and C=O Stretches

MS

[M]⁺ at m/z 256/258

Isotopic pattern (3:1)

Fragment at m/z 57 ([C(CH₃)₃]⁺)

Isotopic Signature tert-Butyl Fragmentation

Click to download full resolution via product page

Caption: Correlation of structure and spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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